molecular formula C96H180O30 B046543 HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN CAS No. 120336-45-0

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN

Cat. No. B046543
M. Wt: 1814.4 g/mol
InChI Key: ANWDHAAIBGLSBD-LUCAGSRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a derivative of cyclodextrin, a cyclic oligosaccharide consisting of six glucose units bonded through α-1,4-linkages . It is used in capillary columns for gas chromatography (GC) enantiomer separation . This compound is recommended for the analysis of lactones, diols (cyclic carbonates), aminols, aldols (O-TFA), and glycerol derivatives (cyclic carbonates) .


Synthesis Analysis

The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves regioselective alkylation and/or acylation of the hydroxyl groups of cyclodextrin . This leads to lipophilic phases with varying enantioselectivity, which are well suited for GC enantiomer analyses .


Molecular Structure Analysis

The molecular structure of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is based on the structure of cyclodextrin, which consists of six glucose units bonded through α-1,4-linkages . The 2,6-di-O-pentyl groups are added to the cyclodextrin molecule through regioselective alkylation .


Chemical Reactions Analysis

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is used in GC for the enantiomeric separation of various compounds . Many compounds can be analyzed without derivatization, although for certain substances, enantioselectivity can be favorably influenced by the formation of derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN are well suited for its use in GC enantiomer analyses . It has a lipophilic phase due to the alkylation of the hydroxyl groups of cyclodextrin . The maximum temperature for isothermal operation is 200 °C, and the maximum temperature for short isotherms in a temperature program is 220 °C .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWDHAAIBGLSBD-LUCAGSRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H180O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1814.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.